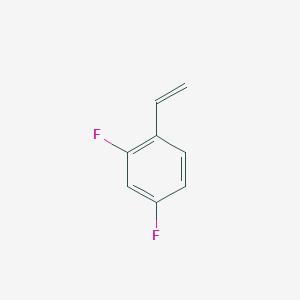

2,4-Difluorostyrene

概要

説明

2,4-Difluorostyrene is a type of fluorinated styrene . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,4-Difluorostyrene involves several steps. One study reported the preparation of 2,2-difluorostyrenes in good yield from the addition of KF to 2’,2’-difluorostyrenes in the presence of crown ether . Another method involves the use of N, N-dimethylacetamide as a reacting solvent and 0.1-5% palladium complex as a catalyst .

Molecular Structure Analysis

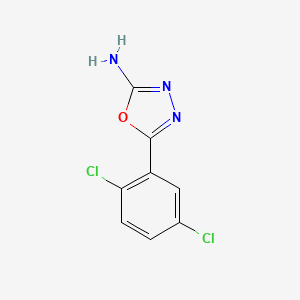

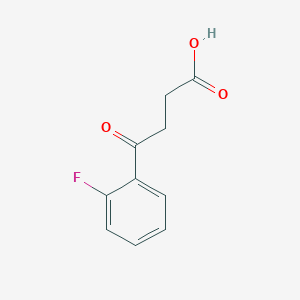

The molecular structure of 2,4-Difluorostyrene is similar to that of other styrenes, with the addition of two fluorine atoms .

Chemical Reactions Analysis

Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylation chemistry .

科学的研究の応用

Synthesis of Fluorinated Heterocyclic Systems

2,4-Difluorostyrene has been utilized in the synthesis of fluorinated heterocyclic systems. Intramolecular substitution in β,β-difluorostyrenes bearing various substituents leads to the formation of 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes with high yields. This demonstrates the compound's utility in generating fluorine-containing heterocycles, which are valuable in various chemical applications (Ichikawa et al., 1997).

Creation of Fluoroisochromenes and Fluoroisothiochromenes

Another significant application of 2,4-difluorostyrene derivatives is in the synthesis of 3-fluoroisochromenes and 3-fluoroisothiochromenes. These derivatives undergo intramolecular nucleophilic substitution under basic conditions, showcasing the versatility of 2,4-difluorostyrene in synthesizing complex fluorinated structures (Wada et al., 2001).

Applications in Organic Light-Emitting Diodes (OLEDs)

4-Substituted spirobifluorenes, which can be derived from compounds like 2,4-difluorostyrene, have found applications in Phosphorescent Organic Light-Emitting diodes (PhOLEDs). Their unique properties make them suitable for use in optoelectronic devices (Poriel & Rault-Berthelot, 2017).

Synthesis of Polyfluorene-Based Semiconductors

2,4-Difluorostyrene is instrumental in the development of polyfluorene-based semiconductors. These materials, synthesized by incorporating various elements into π-conjugated polymers, are used in several polymer optoelectronic devices such as solar cells, field-effect transistors, and sensors (Xie et al., 2012).

Development of Novel Fluorene-Containing Oligomers

In the field of photoluminescence, novel oligomers based on 2,4-difluorobenzene and trifluorene, with high photoluminescence quantum efficiency, have been developed. This highlights the role of 2,4-difluorostyrene in creating materials with unique optical properties (Jiang et al., 2006).

Electrochemical Polymerization Research

2,4-Difluorostyrene derivatives have also been explored in the context of electrochemical polymerization. Studies in this area contribute to the understanding of conducting polymers and their potential applications in various electronic devices (Imamoglu & Önal, 2004).

Safety and Hazards

将来の方向性

The future directions in the research of 2,4-Difluorostyrene could involve exploring new synthetic methods and applications. One study reported a new synthetic sequence for the preparation of silylated 2,2-difluorostyrene derivatives . This new route has numerous advantages over the previous one including enhanced scope, higher yields, ease of purification, and significant reduction of the amount of desilylated side-products .

特性

IUPAC Name |

1-ethenyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHZMFAUFITLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603836 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

399-53-1 | |

| Record name | 1-Ethenyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main subject of the research paper?

A1: The research paper focuses on the synthesis and characterization of 2,4-difluorostyrene, a fluorinated styrene derivative [].

Q2: Where can I find more information about this research?

A2: You can access the research paper abstract through the provided Semantic Scholar link: [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)